Na+/K+-ATPase Inhibition: Potency Ranking Among Co-Isolated Sesquiterpenes
In a head-to-head in vitro evaluation of 15 sesquiterpenes isolated from the same source (Thujopsis dolabrata essential oil), chamigrenol (compound 11) inhibited Na+/K+-ATPase activity with an IC50 of 15.9 ± 0.54 μg/mL. This potency positions it as moderately active, falling between the more potent (-)-elema-1,3,11(13)-trien-12-ol (IC50 11.2 ± 0.11 μg/mL) and α,β,γ-costol (IC50 12.2 ± 0.09 μg/mL), and the less potent (-)-γ-cuparenol (IC50 23.6 μg/mL against porcine Na+/K+-ATPase) [1].
| Evidence Dimension | Na+/K+-ATPase inhibition (IC50) |
|---|---|
| Target Compound Data | 15.9 ± 0.54 μg/mL |
| Comparator Or Baseline | (-)-elema-1,3,11(13)-trien-12-ol: 11.2 ± 0.11 μg/mL; α,β,γ-costol: 12.2 ± 0.09 μg/mL; (-)-γ-cuparenol: 23.6 μg/mL |
| Quantified Difference | Chamigrenol is 1.4x less potent than (-)-elema-1,3,11(13)-trien-12-ol and 1.5x more potent than (-)-γ-cuparenol. |
| Conditions | In vitro Na+/K+-ATPase enzyme assay using microsomal fractions; reported with standard deviation (n=3). |
Why This Matters
This quantitative rank-order potency enables researchers to select chamigrenol for studies requiring intermediate Na+/K+-ATPase inhibition, avoiding the higher potency of elema- and costol derivatives or the lower activity of cuparenol.
- [1] Oh I, Yang WY, Park J, Lee S, Mar W, Oh K, et al. In vitro Na+/K+-ATPase inhibitory activity and antimicrobial activity of sesquiterpenes isolated from Thujopsis dolabrata. Arch Pharm Res. 2011 Dec;34(12):2141-7. doi: 10.1007/s12272-011-1218-5. PMID: 22210041. View Source
